[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate
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Overview
Description
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate is a synthetic organic compound that features a quinoid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate typically involves the condensation of 4-oxocyclohexa-2,5-dien-1-ylideneamine with 2,4,6-trimethylbenzoic acid. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoid structure to a hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and cytotoxic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate involves its interaction with various molecular targets. The quinoid structure allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to undergo substitution reactions enables it to form covalent bonds with biological macromolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]benzoate: Lacks the trimethyl groups, resulting in different chemical properties.
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylphenyl acetate: Similar structure but with an acetate group instead of a benzoate group.
Uniqueness
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate is unique due to the presence of both the quinoid structure and the trimethylbenzoate moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-8-11(2)15(12(3)9-10)16(19)20-17-13-4-6-14(18)7-5-13/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDFCSZYOPXHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)ON=C2C=CC(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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